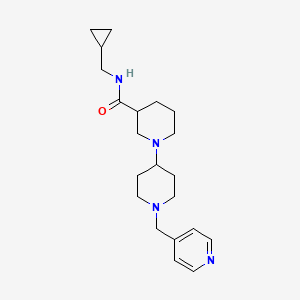![molecular formula C15H17N3O3 B6053869 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6053869.png)
5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone, also known as MOPEP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MOPEP is a heterocyclic compound that contains both piperidine and oxadiazole rings.
Mecanismo De Acción
5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone acts as a positive allosteric modulator of the α7 nAChR. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in increased ion channel opening and neurotransmitter release, leading to improved cognitive function.
Biochemical and Physiological Effects
5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to improve cognitive function in animal models. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is its potential therapeutic applications for neurodegenerative and inflammatory diseases. Another advantage is its ability to improve cognitive function in animal models. One limitation of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is its low yield during synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone. One area of interest is its potential therapeutic applications for neurodegenerative and inflammatory diseases. Another area of interest is its mechanism of action and how it can be further optimized for therapeutic use. Additionally, more research is needed to determine the safety and efficacy of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone in humans.
Métodos De Síntesis
The synthesis of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone involves the reaction between 4-methoxy-2-methylphenylhydrazine and ethyl acetoacetate to form 3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 1-(2-chloroethyl)piperidin-2-one in the presence of a base to form 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone. The yield of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is reported to be around 50% using this method.
Aplicaciones Científicas De Investigación
5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been studied for its potential applications in neuroscience research. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in several physiological processes, including learning and memory, attention, and inflammation. 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to improve cognitive function in animal models and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-7-11(20-2)4-5-12(9)14-17-15(21-18-14)10-3-6-13(19)16-8-10/h4-5,7,10H,3,6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYHDAGZHWSUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NOC(=N2)C3CCC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)thio]methyl}-4(1H)-pyrimidinone](/img/structure/B6053792.png)
![[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6053797.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6053827.png)
![7-(cyclohexylmethyl)-2-[(2-ethyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053842.png)
![2-(2-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6053850.png)

![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)

![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)
![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6053897.png)
![ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B6053901.png)